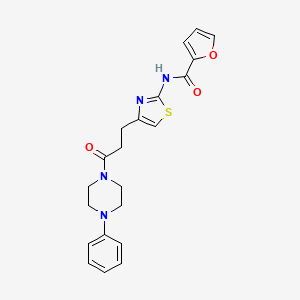

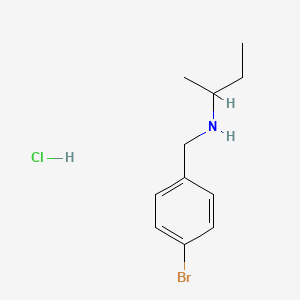

![molecular formula C25H23NO4 B2676569 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate CAS No. 331460-53-8](/img/structure/B2676569.png)

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized using various reagents and conditions . For example, 5-bromo-benzo [1,3]dioxole, PdCl 2, xantphos, Cs 2 CO 3, 1,4-dioxane, and other reagents have been used in different stages of the synthesis process .Aplicaciones Científicas De Investigación

Synthesis and Material Science

Polymer Synthesis : Compounds with tert-butyl groups and benzene rings are often used in the synthesis of polymers. For example, ortho-linked polyamides with flexible main-chain ether linkages have been synthesized, showing non-crystalline, readily soluble properties in polar solvents and useful levels of thermal stability (Hsiao et al., 2000).

Catalysis : Rigid P-chiral phosphine ligands with tert-butyl groups are used in rhodium-catalyzed asymmetric hydrogenation, demonstrating excellent enantioselectivities and high catalytic activities for the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Organic Chemistry and Synthesis

Nucleophilic Substitutions and Radical Reactions : tert-Butyl phenylazocarboxylates, compounds sharing structural motifs with the queried compound, serve as versatile building blocks in synthetic organic chemistry, enabling a variety of nucleophilic substitutions and radical reactions (Jasch et al., 2012).

Enantioselective Catalysis : Compounds derived from phenylethylamine and used as chiral ligands for enantioselective reactions highlight the importance of structural features such as tert-butyl groups in organic synthesis (Asami et al., 2015).

Corrosion Inhibition and Surface Science

- Corrosion Inhibition : Schiff base derivatives with pyridine rings and tert-butyl groups, resembling the structural complexity of the queried compound, have been investigated for their corrosion inhibition properties, demonstrating mixed-type inhibition and adherence to the Langmuir adsorption isotherm (Ji et al., 2016).

Photophysical Properties

- Electroluminescence and Fluorescence : Compounds with tert-butyl groups and complex aromatic structures have been explored for their photophysical properties, including aggregation-induced emission, mechanochromism, and application in electroluminescent devices (Zhang et al., 2018).

Propiedades

IUPAC Name |

[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 4-tert-butylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-25(2,3)19-7-5-18(6-8-19)24(27)30-21-11-9-20(10-12-21)26-15-17-4-13-22-23(14-17)29-16-28-22/h4-15H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHHAMXFKSCSDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

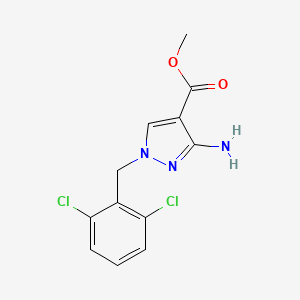

![Methyl 4-(3-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2676487.png)

![4-(3-Fluorophenyl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B2676490.png)

![8-methyl-N'-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2676497.png)

![ethyl 3-cyano-2-(2-iodobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2676499.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2676504.png)

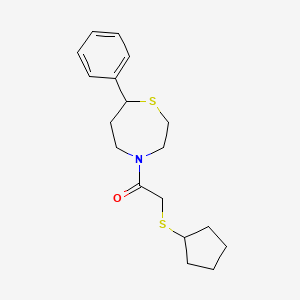

![2-Chloro-1-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]propan-1-one](/img/structure/B2676506.png)

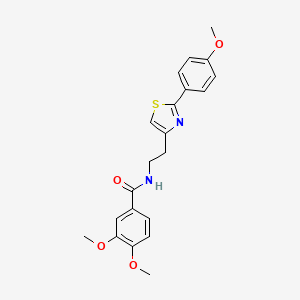

![(E)-4-(Dimethylamino)-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2676509.png)